molecular formula C18H15FN2O2 B2604487 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946340-49-4

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2604487
CAS No.: 946340-49-4
M. Wt: 310.328
InChI Key: MVHUOBKOTRNMOA-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Fluorine and Benzamide Groups: The fluorine atom and benzamide group can be introduced through nucleophilic substitution reactions and amidation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide: Unique due to the presence of both fluorine and isoxazole moieties.

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as 3-(4-chlorophenyl)-5-methylisoxazole.

    Fluorinated Benzamides: Compounds with similar benzamide structures but different substituents, such as 2-fluoro-N-(4-methylphenyl)benzamide.

Uniqueness

This compound is unique due to its specific combination of fluorine, isoxazole, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-6-8-13(9-7-12)17-10-14(21-23-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHUOBKOTRNMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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